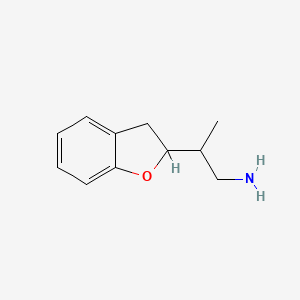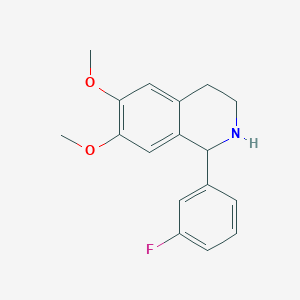![molecular formula C19H25N3O3 B2391435 8-Butyryl-3-(4-méthylbenzyl)-1,3,8-triazaspiro[4.5]décane-2,4-dione CAS No. 1021100-68-4](/img/structure/B2391435.png)
8-Butyryl-3-(4-méthylbenzyl)-1,3,8-triazaspiro[4.5]décane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not available, related compounds have been synthesized through various methods. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Another compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized in a simple, fast, and cost-effective three-step process .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the retrieved papers .Applications De Recherche Scientifique
- Avec une efficacité durable (jusqu'à deux mois), le spirotétramat répond aux exigences chinoises en matière de pesticides et a des applications significatives dans la lutte antiparasitaire .
Développement d'insecticides
Recherche sur les anticonvulsivants
En résumé, 8-Butyryl-3-(4-méthylbenzyl)-1,3,8-triazaspiro[4.5]décane-2,4-dione est prometteur dans divers domaines scientifiques, de l'agriculture à la découverte de médicaments. Sa structure spirocyclique et ses groupes fonctionnels en font un composé polyvalent pour une exploration et une application plus poussées. 🌱🔬🚀 .
Mécanisme D'action
Target of Action
The primary targets of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant .
Mode of Action
The exact mode of action of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, can effectively prevent egg hatching and larval development of pests on roots and leaves . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might interact with its targets in a similar way.
Result of Action
The molecular and cellular effects of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might also exhibit these characteristics.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYIQHNYGIXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)
![(5-Bromofuran-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2391353.png)
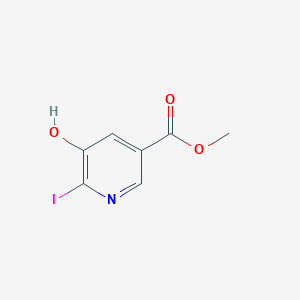

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)
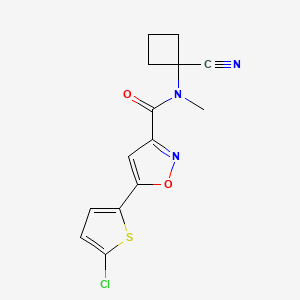

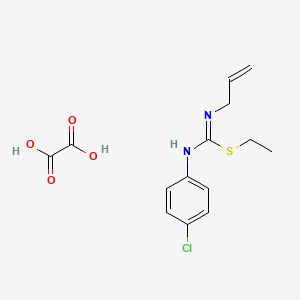
![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)
![Tert-butyl 3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate](/img/structure/B2391372.png)
